molecular formula C23H22N2O4S B12207644 3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[2-(4-hydroxyphenyl)ethyl]propanamide

3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[2-(4-hydroxyphenyl)ethyl]propanamide

Cat. No.: B12207644
M. Wt: 422.5 g/mol
InChI Key: IIDUFIRHRHXZGI-FJASIERCSA-N
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Description

The compound 3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[2-(4-hydroxyphenyl)ethyl]propanamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidine ring, a phenylprop-2-en-1-ylidene group, and a hydroxyphenyl ethyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[2-(4-hydroxyphenyl)ethyl]propanamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound in the presence of a sulfur source.

    Introduction of the Phenylprop-2-en-1-ylidene Group: This step involves the condensation of the thiazolidine intermediate with cinnamaldehyde under basic conditions.

    Attachment of the Hydroxyphenyl Ethyl Group: This final step involves the coupling of the intermediate with 4-hydroxyphenethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[2-(4-hydroxyphenyl)ethyl]propanamide: can undergo various types of chemical reactions:

    Oxidation: The phenylprop-2-en-1-ylidene group can be oxidized to form corresponding epoxides or diols.

    Reduction: The carbonyl groups in the thiazolidine ring can be reduced to form alcohols.

    Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions typically involve the use of electrophiles like bromine (Br2) or nitronium ion (NO2+).

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[2-(4-hydroxyphenyl)ethyl]propanamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[2-(4-hydroxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in key biological pathways.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[2-(4-methoxyphenyl)ethyl]propanamide
  • 3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[2-(4-chlorophenyl)ethyl]propanamide

Uniqueness

The presence of the hydroxyphenyl ethyl group in 3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[2-(4-hydroxyphenyl)ethyl]propanamide imparts unique chemical properties, such as increased hydrogen bonding potential and enhanced reactivity in substitution reactions.

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide

InChI

InChI=1S/C23H22N2O4S/c26-19-11-9-18(10-12-19)13-15-24-21(27)14-16-25-22(28)20(30-23(25)29)8-4-7-17-5-2-1-3-6-17/h1-12,26H,13-16H2,(H,24,27)/b7-4+,20-8-

InChI Key

IIDUFIRHRHXZGI-FJASIERCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCC3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CCC(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

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